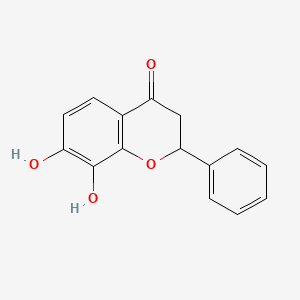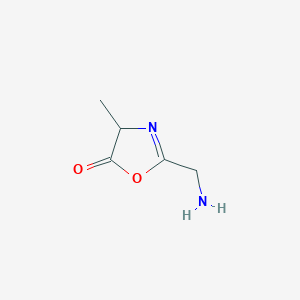
Behenyl maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Didocosyl (Z)-but-2-enedioate is an organic compound that belongs to the class of esters It is characterized by a long hydrocarbon chain (didocosyl group) attached to a but-2-enedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Behenyl maleate typically involves the esterification of didocosanol with but-2-enedioic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
Didocosyl (Z)-but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Didocosyl (Z)-but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound can be utilized in the study of lipid metabolism and as a component in the formulation of lipid-based drug delivery systems.
Industry: Didocosyl (Z)-but-2-enedioate is used in the production of surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of Behenyl maleate involves its interaction with biological membranes and enzymes. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester group can undergo hydrolysis by esterases, releasing the active components that exert biological effects. The molecular targets and pathways involved include lipid metabolism enzymes and membrane-associated proteins.
相似化合物的比较
Similar Compounds
- Didocosyl butanoate
- Didocosyl hexanoate
- Didocosyl octanoate
Comparison
Didocosyl (Z)-but-2-enedioate is unique due to the presence of the (Z)-but-2-enedioate moiety, which imparts distinct chemical properties compared to other didocosyl esters. For instance, the (Z)-configuration can influence the compound’s reactivity and interaction with biological systems. In contrast, didocosyl butanoate, hexanoate, and octanoate have different chain lengths and saturation levels, leading to variations in their physical and chemical behavior.
属性
分子式 |
C48H92O4 |
|---|---|
分子量 |
733.2 g/mol |
IUPAC 名称 |
didocosyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C48H92O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-51-47(49)43-44-48(50)52-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44H,3-42,45-46H2,1-2H3/b44-43- |
InChI 键 |
STDUJGRYOCDXBT-HFDYVGAYSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-1-(2,2-dimethyl-2H-benzo[B][1,4]thiazin-4(3H)-YL)ethanone](/img/structure/B1498085.png)



![cis-1-Phenyl-8-(2-phenyl-cyclohexyl)-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1498091.png)




![(1S,3R)-N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-3-[(1R,3'R)-3'-methylspiro[indene-1,4'-piperidine]-1'-yl]-1-propan-2-ylcyclopentane-1-carboxamide](/img/structure/B1498112.png)


